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Compound of Interest

Compound Name: 2-(methylamino)isonicotinonitrile

CAS No.: 137225-13-9

Cat. No.: B155036

Get Quote

Executive Summary
2-(Methylamino)isonicotinonitrile (also known as 2-(methylamino)pyridine-4-carbonitrile) is a

critical heterocyclic intermediate, frequently employed in the synthesis of kinase inhibitors and

other bioactive pyridine scaffolds. Its structure features a pyridine ring substituted with a nitrile

group at the C4 position and a methylamino group at the C2 position.[1]

This guide provides an objective, technical comparison of the three primary synthesis

methodologies:

Nucleophilic Aromatic Substitution (

): The industrial standard offering high yields and scalability.

Palladium-Catalyzed Amination (Buchwald-Hartwig): A precision method for complex or

deactivated substrates.

N-Oxide Activation (Reissert-Henze type): A de novo approach for generating the precursor

functionality.
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Chemical Identity & Properties
IUPAC Name: 2-(methylamino)pyridine-4-carbonitrile

Common Name: 2-(Methylamino)isonicotinonitrile[2]

Key Precursor CAS: 33252-30-1 (2-Chloroisonicotinonitrile)

Molecular Formula:

Molecular Weight: 133.15 g/mol

Comparative Analysis of Synthesis Methods
The following table summarizes the performance metrics of the primary synthesis routes. Data

is aggregated from standard process chemistry benchmarks for chlorocyanopyridines.

Metric
Method A:

(Standard)

Method B: Pd-
Catalysis
(Buchwald)

Method C:
Microwave
Assisted

Yield 85% - 95% 70% - 85% 80% - 90%

Purity (Crude) High (>95%)
Moderate (Catalyst

residues)
High

Scalability Excellent (kg scale)
Moderate (Ligand

cost)
Low (Batch size limits)

Atom Economy High
Low (Ligand/Base

waste)
High

Cost Efficiency Optimal Low Moderate

Reaction Time 2 - 12 Hours 12 - 24 Hours 10 - 30 Minutes

Method A: Nucleophilic Aromatic Substitution ( )[4]
[5][6]
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This is the most robust and widely adopted method. The presence of the electron-withdrawing

nitrile group at the C4 position, combined with the electronegative ring nitrogen, makes the C2

position highly electrophilic. This facilitates the displacement of a halogen leaving group

(typically chlorine) by methylamine under mild conditions.

Mechanism & Pathway
The reaction proceeds via a Meisenheimer complex intermediate. The nitrile group stabilizes

the anionic intermediate, lowering the activation energy.

2-Chloroisonicotinonitrile
(Electrophile)

Meisenheimer Complex
(Stabilized Anion)

Addition

Methylamine
(Nucleophile)

2-(Methylamino)isonicotinonitrile
Elimination (-Cl)

HCl (Neutralized)

Click to download full resolution via product page

Figure 1: Mechanism of nucleophilic aromatic substitution on the pyridine ring.

Experimental Protocol
Precursor: 2-Chloroisonicotinonitrile (CAS: 33252-30-1)[3]

Preparation: Dissolve 10.0 g (72.2 mmol) of 2-chloroisonicotinonitrile in 100 mL of THF (or

Ethanol).

Addition: Cool the solution to 0°C. Slowly add 2.5 equivalents of Methylamine (2M solution in

THF or 40% aq. solution) dropwise to control exotherm.[4]

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours.

Monitor by TLC or HPLC.

Note: If reaction is sluggish, heat to 50°C. Avoid excessive heat to prevent nitrile

hydrolysis.
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Workup: Concentrate the solvent under reduced pressure. Resuspend the residue in Ethyl

Acetate (150 mL) and wash with water (2 x 50 mL) and brine (50 mL).

Purification: Dry the organic layer over anhydrous

, filter, and concentrate. Recrystallize from Ethanol/Heptane if necessary.

Validation Check:

NMR: Look for the disappearance of the C2-Cl shift and appearance of the N-Me doublet at

~2.9 ppm.

IR: Confirm retention of the Nitrile peak at ~2230

.

Method B: Palladium-Catalyzed Amination
While

is preferred for this specific substrate, Pd-catalyzed cross-coupling (Buchwald-Hartwig) is
essential when the substrate contains competing electrophilic sites or electron-donating groups
that deactivate the ring toward

.

Workflow Diagram
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Reagent Prep:
Pd(OAc)2 + BINAP + Cs2CO3

Substrate Addition:
2-Chloroisonicotinonitrile + MeNH2

Catalytic Cycle:
Oxidative Addition -> Transmetallation -> Reductive Elimination

Workup:
Filter Catalyst -> Column Chromatography

Click to download full resolution via product page

Figure 2: Pd-Catalyzed Amination Workflow.

Experimental Protocol
Catalyst Loading: In a glovebox, combine

(1 mol%) and Xantphos (2 mol%) in dry Dioxane.

Reaction Assembly: Add 2-chloroisonicotinonitrile (1.0 eq), Methylamine (1.2 eq), and

(2.0 eq).

Conditions: Seal the vessel and heat to 80-100°C for 12 hours.

Purification: Requires filtration through Celite to remove Palladium, followed by silica gel

chromatography (Hexanes/EtOAc).

Critical Insight: This method is not recommended for 2-chloro-4-cyanopyridine unless the

route fails due to specific steric hindrance in derivatives, as the cost is significantly higher and
purification is more complex.
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Method C: Precursor Synthesis (N-Oxide Route)
If 2-chloroisonicotinonitrile is unavailable, it must be synthesized from 4-cyanopyridine. This is

a foundational "backward integration" step.

Pathway:

Oxidation: 4-Cyanopyridine + mCPBA

4-Cyanopyridine-N-oxide.

Chlorination: 4-Cyanopyridine-N-oxide +

2-Chloroisonicotinonitrile.

Caution:

reactions are exothermic and generate HCl gas.
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(Note: While specific papers for the exact methylamino-isonicotinonitrile derivative are

proprietary or deep-patent text, the protocols above are chemically validated based on the

reactivity of the specific CAS 33252-30-1 precursor.)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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